Ubiquinol-7

Antioxidant activity Lipid peroxidation Membrane biophysics

Sourcing authentic ubiquinol-7 for bacterial electron transport chain studies is challenging due to its absence from standard catalogs. BenchChem supplies purified ubiquinol-7 (CHEBI:84432) with verified C₇ isoprenoid side chain integrity, enabling physiologically relevant reconstitution of prokaryotic respiratory complexes. • Enables accurate ETC assays in species using UQ-7 as native quinone • Intermediate antioxidant potency (Q₇) for systematic SAR studies • Analytical standard grade for LC-MS/MS microbiome biomarker quantification.

Molecular Formula C44H68O4
Molecular Weight 661 g/mol
Cat. No. B1212737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUbiquinol-7
Synonymsubiquinol
ubiquinol 0
ubiquinol 1
ubiquinol 50
ubiquinol 6 (ubiquinol 30)
ubiquinol 7
ubiquinol 9
ubiquinols
ubiquinone hydroquinone
Molecular FormulaC44H68O4
Molecular Weight661 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C44H68O4/c1-32(2)18-12-19-33(3)20-13-21-34(4)22-14-23-35(5)24-15-25-36(6)26-16-27-37(7)28-17-29-38(8)30-31-40-39(9)41(45)43(47-10)44(48-11)42(40)46/h18,20,22,24,26,28,30,45-46H,12-17,19,21,23,25,27,29,31H2,1-11H3/b33-20+,34-22+,35-24+,36-26+,37-28+,38-30+
InChIKeyPFIUSPPKANBDHQ-RJYQSXAYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ubiquinol-7: Specifications & Analytical Characterization


Ubiquinol-7 (CAS not universally assigned; CHEBI:84432) is a reduced-form ubiquinol with a heptaprenyl (C₇) isoprenoid side chain, belonging to the polyprenylbenzoquinol class of compounds. It is the two-electron reduced form of ubiquinone-7 (Coenzyme Q₇) and participates in reversible redox cycling between oxidized (ubiquinone) and reduced (ubiquinol) states [1]. With molecular formula C₄₄H₆₈O₄ and monoisotopic mass 660.51176 Da, this compound is distinguishable from the clinically dominant CoQ₁₀ homolog (decaprenyl side chain) and is natively present as the primary respiratory quinone in several prokaryotic species including Escherichia coli, where it mediates electron transfer from NADH dehydrogenase (complex I) and succinate dehydrogenase (complex II) to the bc₁ complex (complex III) [2]. In humans, ubiquinol-7 is not an endogenously synthesized metabolite and is detectable in circulation only as part of the exposome following exogenous exposure or dietary intake from microbial sources [3].

Prokaryotic respiratory chain reconstitution in species natively utilizing C₇ ubiquinol
Structure-activity relationship studies of long-chain ubiquinol antioxidant homologs
Microbiome-derived metabolite quantification using ubiquinol-7 as analytical standard

Ubiquinol-7: Non-Interchangeability Evidence


Despite sharing the identical 2,3-dimethoxy-5-methyl-1,4-benzoquinol redox-active head group, ubiquinol homologs differing in isoprenoid side-chain length exhibit substantially divergent biophysical behaviors and biological activities that preclude simple functional substitution. The side chain determines critical parameters including membrane partitioning depth, intramembrane lateral mobility, and the efficiency of interaction with lipid radicals and endogenous α-tocopherol within biomembranes [1]. In homogeneous solution, radical scavenging activity is independent of chain length; however, within actual membrane environments, antioxidant potency follows a distinct chain-length-dependent hierarchy (Q₁ > Q₂ > Q₃ > Q₄ for short-chain homologs; Q₅ > Q₆ > Q₇ > Q₈ > Q₉ > Q₁₀ for long-chain homologs) [1]. Furthermore, side-chain length directly affects biological activities beyond antioxidant function: ubiquinone-7 uniquely induces colony-stimulating factor (CSF) secretion and prolongs survival in granulocytopenic murine infection models, whereas synthetic analogs lacking this precise isoprenoid architecture fail to recapitulate these immunomodulatory effects despite equivalent phagocytic clearance activity [2]. For research applications requiring prokaryotic respiratory chain reconstitution, E. coli utilizes ubiquinone-8 (UQ-8) and menaquinone-8 (MK-8) as native quinones, while ubiquinol-7 serves as a specific electron transport component in distinct bacterial species—substitution of one homolog for another may yield non-physiological electron transfer kinetics or altered respiratory coupling [3]. These compound-specific properties establish that generic replacement with alternative homologs introduces uncharacterized experimental variables that may confound data interpretation and experimental reproducibility.

Side-chain length alters membrane antioxidant ranking
Long-chain homologs follow Q₅>Q₆>Q₇>...>Q₁₀ in membranes; generic replacement with Q₁₀ may shift antioxidant behavior and experimental interpretation.
Unique immunomodulatory activity not shared by analogs
Ubiquinone-7 induces CSF secretion and prolongs infection-model survival, while synthetic analogs with equivalent phagocytosis enhancement lack this property.
Bacterial respiratory chains require species-specific quinone identity
Substituting ubiquinol-7 for native UQ-8 or MK-8 in E. coli models may introduce non-physiological electron transfer kinetics.

Ubiquinol-7 Evidence vs. Closest Analogs


Antioxidant Efficiency Ranking in Long-Chain Homologs

In rat liver microsomal membranes subjected to (Fe²⁺ + ascorbate)-dependent lipid peroxidation, long-chain ubiquinol homologs exhibit antioxidant efficiency that is only slightly dependent on concentration, following the order Q₅ > Q₆ > Q₇ > Q₈ > Q₉ > Q₁₀. Ubiquinol-7 occupies an intermediate position within this hierarchy—less potent than the shorter long-chain homologs Q₅ and Q₆, but more effective than the clinically prevalent Q₁₀ [1]. At 0.1 mM concentration, short-chain ubiquinols Q₁–Q₄ completely inhibit the luminol-activated NADPH-dependent chemiluminescent response of microsomes, whereas long-chain homologues Q₆–Q₁₀ (including Q₇) exert no detectable inhibitory effect under identical conditions [1]. This dichotomy between short-chain and long-chain homolog behavior in chemiluminescence assays underscores the functional threshold at approximately Q₅/Q₆, with Q₇ firmly positioned in the long-chain, membrane-retained functional category.

Antioxidant Ranking
Rank-order
Ranked 3rd: Q₅ > Q₆ > Q₇ > Q₈ > Q₉ > Q₁₀ in microsomal membranes
Intermediate position among long-chain homologs; membrane behavior differs from shorter Q₅/Q₆ and clinical Q₁₀.
Chemiluminescence assay: Q₇ shows 0% inhibition at 0.1 mM, unlike short-chain Q₁–Q₄.
Antioxidant activity Lipid peroxidation Membrane biophysics Free radical scavenging

Antioxidant Kinetics vs. Ubiquinol-3 & α-Tocopherol

In egg yolk lecithin liposomes with lipid peroxidation triggered by thermal decomposition of a lipophilic azo-initiator, ubiquinol-7 and ubiquinol-3 exhibit inhibition rate constants that are similar to one another and only slightly lower than that of α-tocopherol [1]. The radical chain length obtained in the presence of ubiquinol-7 is almost identical to that obtained with ubiquinol-3 under identical experimental conditions [1]. While numerical rate constant values are not explicitly provided in the available abstract and metadata, the study's explicit conclusion establishes functional parity between the short-chain homolog (Q₃) and the long-chain homolog (Q₇) on a kinetic basis.

Kinetics vs. Q₃
Head-to-head
Rate constants similar to ubiquinol-3; slightly lower than α-tocopherol
Chain-breaking activity conserved despite side-chain length difference; head-group intrinsic reactivity dominates.
Liposomal assay; membrane partitioning differences may still affect cellular outcomes.
Kinetic analysis Chain-breaking antioxidant Lipid peroxidation Inhibition rate constant

Lifespan & Mitochondrial Function in C. elegans clk-1

In clk-1 mutant Caenorhabditis elegans (which lack endogenous ubiquinone-9 biosynthesis and survive on exogenous bacterial quinones), animals fed Escherichia coli engineered to produce exclusively ubiquinone-7 (UQ₇) exhibited no significant differential effects on lifespan, mitochondrial respiration, ROS production, or accumulated ROS damage to mitochondrial proteins when compared to animals fed UQ₆, UQ₈, or UQ₉ [1]. Regardless of dietary UQ isoform provided, clk-1 animals consistently demonstrated increased lifespan, decreased mitochondrial respiration, and decreased ROS damage to mitochondrial proteins relative to wild-type N2 controls [1]. Notably, UQ₁₀ was the sole homolog to demonstrate a differential effect, further decreasing mitochondrial oxidative damage and extending adult lifespan in clk-1 beyond that achieved with UQ₆–UQ₉ [1].

C. elegans clk-1 Lifespan
Head-to-head
No differential effect among UQ₆–UQ₉; UQ₁₀ uniquely decreased oxidative damage and extended lifespan
Functional equivalence with Q₆/Q₈/Q₉ in this model; decaprenyl chain (Q₁₀) required for additional lifespan-related endpoint change.
Model-response context; wild-type N2 comparison confirms clk-1 baseline shift.
C. elegans Lifespan Mitochondrial respiration ROS damage clk-1

CSF Secretion: Ubiquinone-7 vs. Synthetic Analogs

In a comparative study of ubiquinone Q₇ versus two synthetic ubiquinone analogs, both synthetic analogs were equivalent to ubiquinone-7 in their ability to enhance carbon particle clearance (phagocytosis) in mice [1]. However, unlike ubiquinone-7, the synthetic analogs failed to prolong the survival of granulocytopenic mice with experimental bacterial infections [1]. The mechanistic basis for this functional divergence is that ubiquinone-7 uniquely induces colony-stimulating factor (CSF) secretion both in vitro and in vivo, whereas the two synthetic ubiquinone analogs completely lack this immunomodulatory effect [1].

CSF Induction
Head-to-head
Ubiquinone-7 uniquely induces CSF secretion and prolongs infection-model survival; synthetic analogs lack both
Structure-specific immunomodulatory endpoint; phagocytosis enhancement alone does not predict this activity.
Reported in murine granulocytopenic infection model; activity not shared by tested analogs.
Macrophage activation Colony-stimulating factor Immunomodulation Bacterial infection

Microbiome Biosynthesis Pathway Disease Biomarker

In a large-scale multikingdom metagenomic analysis of 1,627 children (aged 1–13 years), machine learning models differentiating autism spectrum disorder (ASD) from neurotypical controls achieved superior diagnostic accuracy (AUC = 0.91) with accuracy predominantly driven by the ubiquinol-7 biosynthesis pathway and thiamine diphosphate biosynthesis pathway, both of which were significantly less abundant in children with ASD [1]. In a separate shotgun metagenomic study of dental biofilm from children with severe dental fluorosis (SF) versus caries-free controls, the ubiquinol-7 biosynthesis pathway was one of only three metabolic pathways significantly upregulated in the SF group, hypothesized to support the activity of fluoride-sensitive Neisseria sicca esterase [2]. In both studies, the ubiquinol-7 pathway—rather than pathways for other ubiquinol homologs—emerged as the differentially regulated microbial metabolic signature.

Microbiome Biomarker
Class-level
ASD diagnostic model AUC=0.91, predominantly driven by ubiquinol-7 biosynthesis pathway abundance
Differentially regulated microbial pathway in two independent disease cohorts; supports targeted metabolomics.
Pathway decreased in ASD, increased in dental fluorosis biofilm; other ubiquinol pathways not highlighted.
Microbiome Metabolomics Autism spectrum disorder Dental fluorosis Biomarker

LC-ED Detection Sensitivity for Trace Quantification

A validated liquid chromatographic method with electrochemical detection (LC-ED) enables baseline-resolved separation and quantification of ubiquinol-7 to ubiquinol-11 without significant interfering peaks from plastoquinol-9 or ubichromenol-9 in the elution region [1]. This LC-ED method demonstrates approximately 70-fold greater sensitivity compared to previous LC-UV methods, achieving a detection limit of 150 pg for ubiquinol-10 (with comparable performance expected across homologs including ubiquinol-7) [1]. The method requires reduction of ubiquinone to the corresponding ubiquinol via sodium borohydride treatment for total ubiquinone determination, enabling separate quantification of oxidized and reduced pools [1].

LC-ED Detection
Method context
LC-ED: ~70× sensitivity vs. UV; 150 pg detection limit for ubiquinol-10, baseline separation of Q₇–Q₁₁
Validated separation and quantification; suitable for reduced/oxidized pool analysis in biological matrices.
Requires NaBH₄ reduction for total ubiquinone determination; no interference from plastoquinol-9.
Analytical chemistry HPLC Electrochemical detection Method validation

Ubiquinol-7: Research Applications & Sourcing


Prokaryotic Respiratory Chain Reconstitution

Ubiquinol-7 serves as the native respiratory quinone in several bacterial species and can be utilized in reconstituted electron transport chain assays requiring the specific C₇ isoprenoid side chain. Unlike the more widely available ubiquinone-10 (which is native to mammalian mitochondria but not to most prokaryotes), ubiquinol-7 enables physiologically relevant studies of bacterial respiratory complex interactions. As established in the MetaCyc database, ubiquinol-7 transfers electrons from either NADH dehydrogenase (complex I) or succinate-ubiquinone reductase (complex II) to the bc₁ complex (complex III) in prokaryotic systems [1]. For E. coli studies specifically, note that ubiquinone-8 (UQ-8) and menaquinone-8 (MK-8) are the native quinones—procurement of ubiquinol-7 for E. coli work should be accompanied by explicit justification relative to the endogenous UQ-8 [2].

Structure-Activity Relationship of Antioxidant Homologs

Ubiquinol-7 occupies a specific, quantitatively defined position in the antioxidant efficiency hierarchy of long-chain ubiquinol homologs (Q₅ > Q₆ > Q₇ > Q₈ > Q₉ > Q₁₀) as established in rat liver microsomal lipid peroxidation assays [3]. This intermediate ranking makes ubiquinol-7 particularly valuable for systematic structure-activity relationship (SAR) studies investigating how incremental isoprenoid side-chain elongation affects membrane partitioning, intramembrane mobility, and antioxidant potency. The compound also demonstrates kinetic chain-breaking antioxidant activity equivalent to ubiquinol-3 in liposome-based assays despite the substantial side-chain length difference [4], enabling experimental dissection of head-group versus side-chain contributions to antioxidant function.

Microbiome Metabolomics Biomarker Discovery

The ubiquinol-7 biosynthesis pathway has been independently validated as a differentially regulated microbial metabolic signature in two distinct human disease contexts: decreased pathway abundance in autism spectrum disorder (AUC=0.91 diagnostic model, predominantly driven by ubiquinol-7 and thiamine diphosphate biosynthesis) [5] and increased pathway abundance in severe dental fluorosis-associated biofilm (one of only three significantly upregulated pathways) [6]. Procurement of ubiquinol-7 analytical standards enables targeted LC-MS/MS or LC-ED quantification of this specific microbial metabolite in fecal, oral, or other microbiome-derived samples, supporting biomarker validation studies and functional metagenomic investigations.

CSF Induction & Immunomodulation Studies

Ubiquinone-7 uniquely induces colony-stimulating factor (CSF) secretion in vitro and in vivo while prolonging survival in granulocytopenic murine models of experimental bacterial infection—an activity not shared by structurally similar synthetic ubiquinone analogs despite their equivalent phagocytosis-enhancing capabilities [7]. This specific immunomodulatory activity positions ubiquinone-7 (and its reduced counterpart ubiquinol-7) as a valuable tool compound for investigating structure-dependent quinone signaling in macrophage activation pathways and innate immune responses. Researchers should note that this activity has been demonstrated specifically for the Q₇ homolog and cannot be presumed for shorter-chain (Q₁–Q₆) or longer-chain (Q₈–Q₁₀) variants.

Application
Selection Property
Validation Focus
Prokaryotic respiratory chain studies
Species-specific C₇ isoprenoid chain identity
Electron transfer kinetics with native complexes I/II/III
Antioxidant homolog SAR
Membrane antioxidant ranking within long-chain series
Membrane partitioning and radical scavenging efficiency
Microbiome metabolomics biomarker discovery
Ubiquinol-7 biosynthesis pathway differential abundance
Pathway quantification in metagenomic/metabolomic datasets
Quinone-mediated immunomodulation research
CSF secretion induction specific to Q₇
Macrophage activation pathway response in model systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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